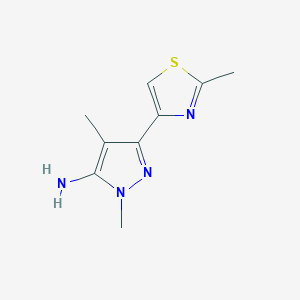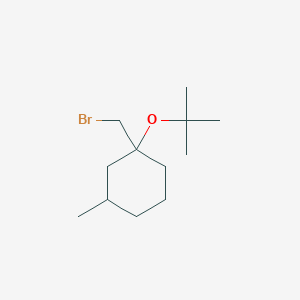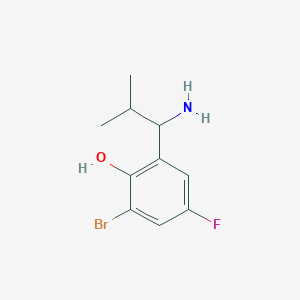
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde. This reaction can be catalyzed by various agents, including iodine, under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action for 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazole and thiophene rings may contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
3,5-Dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the pyrazole moiety.
4-(3,5-Dimethyl-1H-pyrazol-1-YL)benzaldehyde: Similar structure but with a benzene ring instead of thiophene.
Uniqueness: 4-(3,5-Dimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of pyrazole and thiophene rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-8(2)12(11-7)9-4-10(5-13)14-6-9/h3-6H,1-2H3 |
Clave InChI |
LMTQIJQCTMASKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CSC(=C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


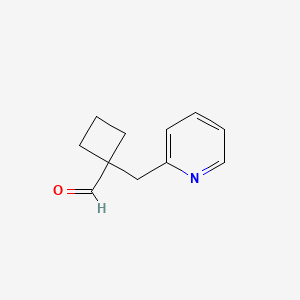
![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)
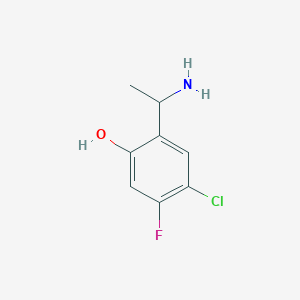

![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-7-YL)methanol](/img/structure/B13309850.png)
![3-{[1-(3-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13309852.png)
![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
